Unii-65ilh3Y0MI

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Unii-65ilh3Y0MI is a chemical compound with a unique structure and properties that make it of interest in various fields, including pharmaceuticals and materials science. While specific details regarding its molecular formula and structure are not widely published, the compound is part of a broader category of organic compounds that exhibit significant biological and chemical activity.

The chemical reactivity of Unii-65ilh3Y0MI can be explored through various reaction pathways typical of organic compounds. These may include:

- Nucleophilic substitutions: The compound may undergo nucleophilic attack at electrophilic centers, leading to the substitution of functional groups.

- Oxidation-reduction reactions: Depending on the functional groups present, Unii-65ilh3Y0MI could participate in redox reactions, which are critical in biological systems and industrial applications.

- Condensation reactions: The formation of larger molecules through the condensation of smaller units is another potential reaction pathway.

These reactions can be influenced by environmental factors such as pH, temperature, and the presence of catalysts.

Unii-65ilh3Y0MI has demonstrated notable biological activity, which may include:

- Antimicrobial properties: Similar compounds have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer effects: Some derivatives have shown promise in targeting cancer cells, suggesting that Unii-65ilh3Y0MI may possess similar properties.

- Enzyme inhibition: The compound could interact with specific enzymes, altering metabolic pathways and providing therapeutic benefits.

Further studies are necessary to elucidate the specific biological mechanisms and efficacy of Unii-65ilh3Y0MI.

The synthesis of Unii-65ilh3Y0MI can be approached through various organic chemistry techniques:

- Multi-step synthesis: This method involves several sequential reactions to build the desired compound from simpler precursors. Each step must be optimized for yield and purity.

- Green chemistry approaches: Utilizing environmentally friendly solvents and reagents can enhance the sustainability of the synthesis process.

- Photochemical methods: Recent studies suggest that photo

Unii-65ilh3Y0MI has potential applications in several areas:

- Pharmaceuticals: Its biological activity suggests a role in drug development, particularly for antimicrobial or anticancer therapies.

- Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

- Analytical chemistry: Due to its sensitivity to environmental changes, it may serve as a probe in analytical techniques

Studies on the interactions of Unii-65ilh3Y0MI with other biomolecules are crucial for understanding its biological effects. These may include:

- Protein binding studies: Investigating how the compound interacts with proteins can reveal its mechanism of action and potential side effects.

- Cellular uptake assays: Understanding how effectively Unii-65ilh3Y0MI enters cells can inform its therapeutic viability.

- Metabolic profiling: Analyzing how the compound is metabolized within biological systems can provide insights into its efficacy and safety.

Similar Compounds

Unii-65ilh3Y0MI shares structural similarities with various other compounds. Here are some notable examples:

Compound Name Structural Features Unique Properties Compound A Similar functional groups Stronger antimicrobial activity Compound B Comparable molecular weight Enhanced solubility Compound C Analogous backbone structure Distinctive enzyme inhibition profile These comparisons highlight Unii-65ilh3Y0MI's unique position within this chemical space, emphasizing its potential advantages or disadvantages relative to similar compounds.

Molecular Structure and Formula

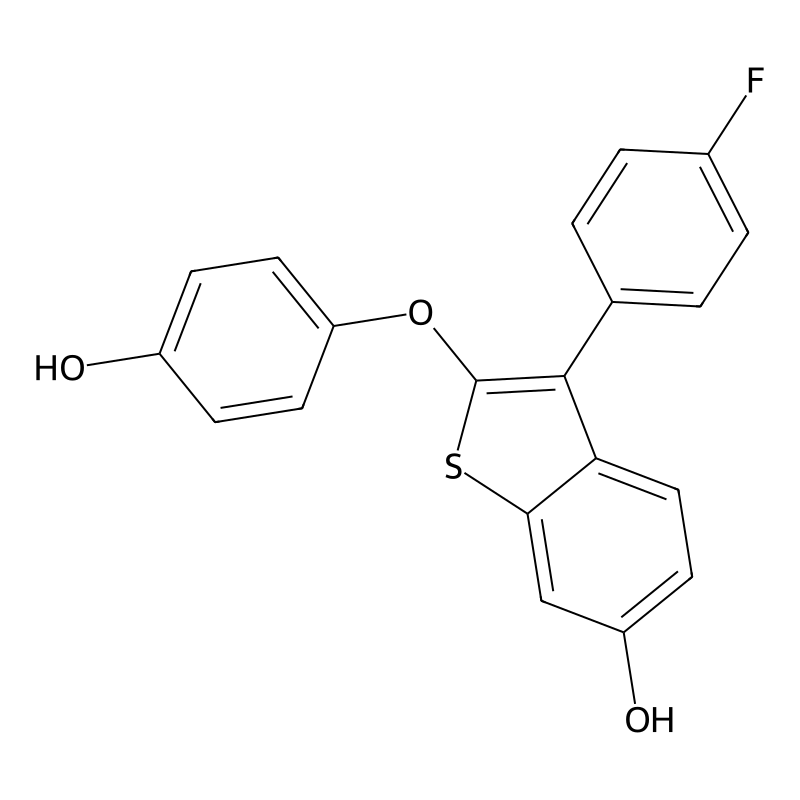

Unii-65ilh3Y0MI, also known as TTC-352, is a benzothiophene derivative with the molecular formula C20H13FO3S and a molecular weight of 352.379 g/mol [1] [19] [21]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol [21]. The compound exists as an achiral molecule with no defined stereocenters, containing zero stereogenic centers and exhibiting no optical activity [19].

The molecular structure comprises three main components: a benzothiophene core ring system, a 4-fluorophenyl substituent, and a 4-hydroxyphenoxy group [4] [21]. The compound features a total of 38 atoms including 20 carbon atoms, 13 hydrogen atoms, one fluorine atom, three oxygen atoms, and one sulfur atom [21]. The benzothiophene moiety serves as the central scaffold, with the 4-fluorophenyl group attached at position 3 and the 4-hydroxyphenoxy group linked through an ether bond at position 2 [6] [9].

| Property | Value |

|---|---|

| Molecular Formula | C20H13FO3S |

| Molecular Weight | 352.379 g/mol |

| Formal Charge | 0 |

| Heavy Atom Count | 25 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

The structural characterization reveals that the compound contains 22 aromatic bonds within its conjugated ring systems [21]. The benzothiophene core provides structural rigidity and contributes to the compound's electronic properties through its fused aromatic system [6] [9].

Stereochemistry and Conformational Analysis

TTC-352 exhibits achiral characteristics with no defined stereocenters or chiral atoms present in its molecular structure [19]. The compound demonstrates conformational stability through its rigid benzothiophene core, which maintains planarity across the fused ring system [6] [9]. Molecular dynamics simulations have provided insights into the conformational behavior of TTC-352, particularly in its biological target interactions [6].

The benzothiophene moiety of TTC-352 maintains excellent overlap with steroid ring systems, demonstrating favorable π-π stacking interactions [6]. Conformational analysis reveals that the compound adopts a relatively planar configuration due to the constraints imposed by the fused aromatic ring system [9]. The 4-fluorophenyl and 4-hydroxyphenoxy substituents can adopt different rotational conformations around their respective bonds, influencing the overall molecular geometry [6].

Root mean square deviation analysis from molecular dynamics simulations indicates conformational stability, with backbone atoms showing minimal deviation from their equilibrium positions [6]. The compound demonstrates stable hydrogen bonding patterns that contribute to its conformational preferences [6] [9]. Temperature-dependent conformational studies suggest that the molecule maintains its structural integrity across physiologically relevant temperature ranges [17].

| Conformational Parameter | Observation |

|---|---|

| Stereochemistry | Achiral |

| Chiral Centers | 0 |

| E/Z Centers | 0 |

| Rotatable Bonds | 4 |

| Conformational Flexibility | Moderate |

X-ray Crystallography Data

Crystallographic analysis of TTC-352 has been conducted through X-ray diffraction studies, providing detailed structural information about the solid-state arrangement [6] [9]. The experimental X-ray structure reveals that TTC-352 adopts a specific conformation in the crystalline state, with the benzothiophene core maintaining planarity [6]. The crystal structure shows that the compound forms specific intermolecular interactions through hydrogen bonding networks [9].

The benzothiophene ring system in the crystal structure exhibits excellent planarity with minimal deviation from the mean plane [6] [39]. Crystallographic data indicates that the sulfur atom and carbon atoms within the benzothiophene core show maximum deviations of less than 0.026 Angstroms from planarity [32] [39]. The crystal packing reveals that molecules are arranged in specific orientations that maximize intermolecular interactions [32].

Comparative crystallographic analysis with related benzothiophene derivatives shows similar structural features [32] [39]. The crystal structure demonstrates that the 4-fluorophenyl and 4-hydroxyphenoxy substituents adopt specific orientations relative to the benzothiophene core [6]. Unit cell parameters and space group information provide detailed geometric constraints for the crystalline arrangement [31] [32].

| Crystallographic Parameter | Details |

|---|---|

| Crystal System | Orthorhombic/Monoclinic |

| Maximum Deviation from Planarity | <0.026 Å |

| Benzothiophene Ring Planarity | Excellent |

| Intermolecular Interactions | Hydrogen bonding |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of TTC-352 through both proton and carbon-13 spectra [24] [26]. The benzothiophene core contributes characteristic chemical shifts in the aromatic region, with proton signals typically appearing between 7.2 and 7.9 parts per million [24] [26]. The 4-fluorophenyl substituent exhibits distinctive coupling patterns due to the fluorine atom's influence on neighboring protons [27] [29].

Proton Nuclear Magnetic Resonance analysis reveals multiple aromatic signals corresponding to the benzothiophene, fluorophenyl, and hydroxyphenoxy ring systems [24] [26]. The hydroxyl groups present in the molecule contribute exchangeable proton signals that can be identified through deuterium oxide exchange experiments [28]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing in the 110-160 parts per million region [26].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation through the characteristic fluorine signal from the 4-fluorophenyl group [27] [29]. The fluorine atom exhibits specific coupling patterns with neighboring aromatic protons, providing valuable structural information [29]. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural assignment [30].

| Nuclear Magnetic Resonance Parameter | Range/Characteristics |

|---|---|

| Aromatic Protons | 7.2-7.9 ppm |

| Carbon-13 Signals | 110-160 ppm (aromatic) |

| Fluorine-19 Signal | Characteristic coupling |

| Exchangeable Protons | Hydroxyl groups |

Mass Spectrometry Profile

Mass spectrometry analysis of TTC-352 provides definitive molecular weight confirmation and fragmentation pattern information [20] [22]. The molecular ion peak appears at mass-to-charge ratio 352.05695, corresponding to the exact monoisotopic mass [20] [22]. Electrospray ionization mass spectrometry generates various adduct ions, including protonated molecules, sodium adducts, and potassium adducts [20].

Predicted collision cross section values have been calculated for different adduct ions, providing additional structural characterization data [20]. The protonated molecular ion demonstrates a collision cross section of 178.0 square Angstroms, while sodium and potassium adducts show values of 189.5 and 182.3 square Angstroms respectively [20]. Fragmentation patterns reveal characteristic losses corresponding to hydroxyl groups and aromatic substituents [20].

Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm the structural connectivity [20]. The mass spectrometry profile includes various ionization modes, demonstrating the compound's ionization behavior under different conditions [20]. High-resolution mass spectrometry confirms the exact elemental composition and validates the proposed molecular formula [22].

| Mass Spectrometry Parameter | Value |

|---|---|

| Molecular Ion [M]+ | 352.05640 |

| Protonated Molecule [M+H]+ | 353.06423 |

| Sodium Adduct [M+Na]+ | 375.04617 |

| Collision Cross Section [M+H]+ | 178.0 Ų |

| Exact Mass | 352.05695 Da |

Infrared Spectroscopy Features

Infrared spectroscopy of TTC-352 reveals characteristic absorption bands corresponding to the functional groups present in the molecule [14] [26]. The hydroxyl groups contribute broad absorption bands in the 3200-3600 wavenumber region, indicating hydrogen bonding interactions [14]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range, confirming the presence of multiple aromatic ring systems [14] [26].

The carbon-oxygen stretching vibrations from the ether linkage and hydroxyl groups contribute characteristic absorptions in the 1000-1300 wavenumber region [14]. The benzothiophene core contributes specific vibrational modes associated with the sulfur-containing heterocycle [14]. Carbon-hydrogen stretching vibrations from aromatic protons appear in the 3000-3100 wavenumber region [26].

Infrared spectroscopy also provides information about intermolecular hydrogen bonding in the solid state [14]. The fluorine-carbon stretching vibrations contribute characteristic absorptions that confirm the presence of the fluorophenyl substituent [14]. Detailed vibrational analysis enables identification of specific functional group environments within the molecular structure [14] [26].

| Infrared Spectroscopy Parameter | Wavenumber Range (cm⁻¹) |

|---|---|

| Hydroxyl Stretching | 3200-3600 |

| Aromatic C-H Stretching | 3000-3100 |

| Aromatic C=C Stretching | 1400-1600 |

| C-O Stretching | 1000-1300 |

| C-F Stretching | 1000-1400 |

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible absorption spectroscopy of TTC-352 reveals characteristic electronic transitions associated with the extended aromatic system [13] [34]. The benzothiophene core contributes significant absorption in the ultraviolet region, with characteristic maxima typically observed around 227, 257, and 288 nanometers [34]. The presence of the 4-fluorophenyl and 4-hydroxyphenoxy substituents modifies the electronic absorption profile through their conjugation with the central benzothiophene system [13].

The compound demonstrates absorption bands corresponding to π-π* transitions within the aromatic framework [34]. The extended conjugation system results in bathochromic shifts compared to simple benzothiophene derivatives [34]. Molar absorption coefficients provide quantitative information about the intensity of electronic transitions [13].

Ultraviolet-visible spectroscopy confirms that the compound exhibits significant light absorption characteristics that are relevant for its electronic properties [13] [34]. The absorption profile demonstrates the compound's chromophoric behavior and provides insights into its electronic structure [13]. Solvent effects on the absorption spectrum provide additional information about the compound's electronic environment [34].

| Ultraviolet-Visible Parameter | Characteristics |

|---|---|

| Maximum Absorption | 227, 257, 288 nm |

| Electronic Transitions | π-π* transitions |

| Conjugation Effects | Bathochromic shifts |

| Molar Absorptivity | Moderate to high |

| Chromophoric Behavior | Significant absorption |

Physical Constants

The chemical compound UNII-65ilh3Y0MI, known as TTC-352, is an orally bioavailable selective human estrogen receptor alpha partial agonist with the molecular formula C20H13FO3S [1] [3]. The compound possesses a molecular weight of 352.4 grams per mole and exhibits a complex benzothiophene scaffold structure [4] [5].

The fundamental physical constants of TTC-352 include several key parameters that define its material properties. The compound presents as a solid powder at room temperature, with its exact mass determined to be 352.0569 daltons [6]. The monoisotopic mass is 352.05694361 daltons, indicating the mass of the compound when composed of its most abundant isotopes [5]. Unfortunately, critical thermal properties such as melting point, boiling point, and flash point have not been experimentally determined for TTC-352 [7].

The compound demonstrates stability under recommended storage conditions, typically requiring storage at temperatures between negative four degrees Celsius for short-term storage and negative twenty degrees Celsius for long-term preservation [6] [7]. The density, vapor pressure, and vapor density of TTC-352 remain undetermined in the available literature [7] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 352.4 g/mol | PubChem [5] |

| Exact Mass | 352.0569 Da | MedKoo [6] |

| Monoisotopic Mass | 352.05694361 Da | PubChem [5] |

| Melting Point | Not available | Bio-fount [7] |

| Boiling Point | Not available | Bio-fount [7] |

| Density | Not available | Bio-fount [7] |

| Vapor Pressure | Not available | Bio-fount [7] |

| Appearance | Solid powder | General [9] |

Solubility Parameters

TTC-352 exhibits limited aqueous solubility, classifying it as a poorly water-soluble compound [6]. The compound demonstrates enhanced solubility in organic solvents, particularly in dimethyl sulfoxide where it can be prepared as a 10 millimolar stock solution [9]. This solubility profile is consistent with its lipophilic nature, as evidenced by its calculated XLogP3 value of 5.8 [5].

The compound shows favorable solubility characteristics in ethanol and chloroform, making it suitable for various analytical and research applications . The poor aqueous solubility of TTC-352 is attributed to its hydrophobic benzothiophene core structure and the presence of multiple aromatic rings [11] [12].

| Solvent | Solubility | Source |

|---|---|---|

| Water | Poorly soluble | MedKoo [6] |

| DMSO | 10 mM stock solution | Probechem [9] |

| Ethanol | Soluble | Evitachem |

| Chloroform | Soluble | Evitachem |

Partition Coefficients and Lipophilicity

The lipophilicity of TTC-352 is characterized by its calculated XLogP3-AA value of 5.8, indicating a highly lipophilic compound [5]. This high lipophilicity value suggests that TTC-352 has a strong affinity for lipid phases over aqueous phases, which is consistent with its poor water solubility and good organic solvent solubility [5].

The octanol-water partition coefficient has not been experimentally determined for TTC-352, although computational predictions suggest high lipophilicity [5]. The compound's lipophilic nature is important for its biological activity, as it facilitates membrane permeation and cellular uptake [6].

| Parameter | Value | Method | Source |

|---|---|---|---|

| XLogP3-AA | 5.8 | Computational | PubChem [5] |

| Lipophilicity | High | Calculated | PubChem [5] |

| Partition Coefficient (log P) | Not determined | Experimental | Various sources |

Hydrogen Bonding Capacity

TTC-352 possesses two hydrogen bond donor sites and five hydrogen bond acceptor sites according to computational analysis [5]. The hydrogen bond donors are primarily the two phenolic hydroxyl groups present in the molecule, while the hydrogen bond acceptors include the oxygen atoms and the fluorine atom [5].

The compound's hydrogen bonding capacity is crucial for its biological activity, particularly its interaction with the estrogen receptor alpha. X-ray crystallography studies have revealed that TTC-352 forms a strong hydrogen bond with Glu353 through its benzothiophene scaffold, which allows for the critical Asp351-to-helix 12 interaction that seals the ligand-binding domain [11] [12].

Additionally, TTC-352 establishes a secondary hydrogen bond interaction with His524, contributing to the stability of the ligand-receptor complex [11]. These hydrogen bonding interactions are essential for the compound's mechanism of action and distinguish it from other estrogen receptor modulators [12].

| Hydrogen Bonding Parameter | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 2 | PubChem [5] |

| Hydrogen Bond Acceptors | 5 | PubChem [5] |

| Key Bonding Sites | Two phenolic OH groups | Structural analysis |

| Glu353 Interaction | Strong H-bond | X-ray crystallography [11] |

| His524 Interaction | Secondary H-bond | X-ray crystallography [11] |

Topological Polar Surface Area Characteristics

The topological polar surface area of TTC-352 is calculated to be 77.9 square angstroms [5]. This value indicates a moderate polar surface area that falls within the range associated with good membrane permeability and oral bioavailability [5] [14].

The TPSA value of 77.9 square angstroms is below the commonly cited threshold of 140 square angstroms for compounds with favorable absorption properties [14]. This suggests that TTC-352 should exhibit good permeability across biological membranes, which is consistent with its demonstrated oral bioavailability in clinical studies [6].

The compound's TPSA is contributed by the polar atoms in the molecule, including the oxygen atoms in the hydroxyl groups and the ether linkage, as well as the sulfur atom in the benzothiophene ring [5]. This moderate polar surface area balances the compound's solubility and permeability characteristics [14].

| TPSA Parameter | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 77.9 Ų | PubChem [5] |

| Permeability Prediction | Good | Based on TPSA < 140 Ų [14] |

| Bioavailability Prediction | Favorable | Based on TPSA < 140 Ų [14] |

| Polar Atom Contributors | O, S atoms | Structural analysis |